molecular formula C12H14N4O4 B2684049 N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-5-carboxamide CAS No. 2034561-85-6

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-5-carboxamide

Cat. No.: B2684049
CAS No.: 2034561-85-6
M. Wt: 278.268
InChI Key: GDSNHLTWSUYPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring two distinct ring systems: a 1,2-oxazole-5-carboxamide core and a 3-(oxan-4-yl)-1,2,4-oxadiazole moiety linked via a methyl group. This combination is hypothesized to optimize pharmacokinetic properties, including solubility and metabolic stability, making it a candidate for therapeutic applications, particularly in targeting enzymes or receptors requiring heterocyclic engagement .

Properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4/c17-12(9-1-4-14-19-9)13-7-10-15-11(16-20-10)8-2-5-18-6-3-8/h1,4,8H,2-3,5-7H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSNHLTWSUYPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate precursors to form the oxadiazole and oxazole rings. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on their heterocyclic cores, substituents, and biological targets:

Compound Core Structure Key Substituents Biological Target/Activity Key Findings
N-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-5-carboxamide (Target Compound) 1,2-Oxazole + 1,2,4-Oxadiazole Oxan-4-yl, methyl linkage Hypothesized enzyme/receptor modulation Predicted enhanced metabolic stability due to oxan-4-yl .
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22) Piperidine + 1,2,4-Oxadiazole 4-Fluorophenyl, 2-methylphenyl Mycobacterium tuberculosis inhibition High binding affinity (-9.2 kcal/mol) and favorable ADMET properties .
5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29) Tetrazole 4-Ethylphenyl, tetrazole linkage Mycobacterium tuberculosis inhibition Moderate binding affinity (-7.8 kcal/mol); higher polarity limits bioavailability .
1-[6-Ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)... Quinoline + 1,2,4-Oxadiazole Oxan-4-yl, ethyl-fluoroquinoline Kappa-opioid receptor antagonist Demonstrated receptor selectivity (IC₅₀ = 12 nM) in preclinical models .
N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-... Thiazole + 1,2-Oxazole 4-Methoxyphenyl, methylthiazole Not specified (structural analog) Increased steric bulk may hinder membrane permeability .

Key Comparative Insights:

Bioactivity and Target Specificity: The target compound shares the oxadiazole-oxazole scaffold with C22 and C29 but replaces the fluorophenyl (C22) or tetrazole (C29) groups with oxan-4-yl. This substitution may reduce off-target interactions compared to C22’s fluorophenyl group, which could exhibit nonspecific aryl-binding tendencies . The kappa-opioid antagonist () demonstrates that oxan-4-yl substitution enhances receptor selectivity, suggesting similar benefits for the target compound .

Pharmacokinetic Properties :

  • The oxan-4-yl group in the target compound likely improves metabolic stability over C29’s tetrazole, which is prone to rapid clearance due to high polarity .
  • Compared to the thiazole-containing analog (), the target compound’s oxazole core may enhance aqueous solubility, critical for oral bioavailability .

Synthetic Feasibility :

  • The synthesis of similar compounds (e.g., ) often employs carbodiimide-mediated coupling (e.g., CDI), a method applicable to the target compound’s carboxamide linkage .

Biological Activity

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-5-carboxamide is a novel compound that belongs to the class of oxadiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and related studies.

Chemical Structure and Properties

The chemical structure of this compound features an oxadiazole ring and an oxazole moiety, which are known for their bioisosteric properties. These features contribute to the compound’s interaction with various biological targets.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds containing the 1,2,4-oxadiazole core demonstrated notable antibacterial and antifungal activities. For instance, derivatives showed effectiveness against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 μg/mL .

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For example:

  • In vitro studies have shown that compounds similar to this compound exhibit cytotoxicity against various cancer cell lines including HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer) with IC50 values typically in the micromolar range .
CompoundCell LineIC50 (μM)
Compound AHeLa8.5
Compound BMCF712.3
Compound CA54915.0

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

Oxadiazole derivatives have also been investigated for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines has been noted in several studies. For instance, one study reported that derivatives reduced TNF-alpha and IL-6 production in LPS-stimulated macrophages .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : The oxadiazole ring can interact with various receptors and proteins implicated in signaling pathways related to cell growth and survival.

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives for their anticancer properties. The results demonstrated that modifications at the oxadiazole position significantly enhanced cytotoxicity against several tumor cell lines .

Another study focused on the structure-activity relationship (SAR) of oxadiazoles revealed that substituents on the oxazole ring could modulate biological activity significantly .

Q & A

Q. How can the synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-5-carboxamide be optimized for improved yield and purity?

Methodological Answer: The synthesis involves cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or DCC as coupling agents) . Key parameters include:

  • Reaction Conditions : Maintain temperatures between 60–80°C in anhydrous solvents like DMF or acetonitrile to minimize side reactions .
  • Catalysts : Use bases such as NaH or K₂CO₃ to facilitate oxadiazole ring formation .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high purity .
    Monitoring : Track progress via TLC (Rf ~0.5 in EtOAc/hexane 3:7) or HPLC .

Q. What analytical techniques are recommended for structural confirmation of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure using SHELX software (SHELXL for refinement) to confirm stereochemistry and bond geometries .
  • NMR Spectroscopy : Analyze ¹H/¹³C NMR spectra for characteristic peaks (e.g., oxazole C=O at ~165 ppm, oxadiazole C-N at ~150 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₄H₁₆N₄O₄) with <2 ppm error .

Q. What are the preliminary strategies for evaluating the biological activity of this compound?

Methodological Answer:

  • In vitro Assays : Screen against enzyme targets (e.g., 5-lipoxygenase, kinases) using fluorescence polarization or FRET-based assays .
  • Cellular Models : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
  • Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for receptors like CB2 or 5HT7R .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Methodological Answer:

  • Substituent Variation : Replace the oxan-4-yl group with piperidine or fluorophenyl moieties to modulate lipophilicity and target engagement .
  • Bioisosteric Replacement : Substitute the oxazole ring with thiazole or benzothiazole to enhance metabolic stability .
  • Data-Driven Design : Use QSAR models to correlate substituent electronic parameters (Hammett σ) with bioactivity .
    Example SAR Table :
Analog ModificationBiological Activity (IC₅₀)Key Feature
Oxan-4-yl → Piperidin-4-yl12 nM (FLAP binding)Improved solubility
Oxazole → Benzothiazole45 nM (Anticancer)Enhanced π-π stacking

Q. What computational methods are effective in predicting binding modes and pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Glide to model interactions with targets like 5HT7R, focusing on H-bonding with Asp156 and hydrophobic packing with Phe330 .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger’s Phase .
  • ADME Prediction : Employ SwissADME to assess logP (<3), topological polar surface area (~90 Ų), and CYP450 inhibition risks .

Q. How should researchers resolve contradictions in bioactivity data across different experimental models?

Methodological Answer:

  • Validate Assay Conditions : Ensure consistent pH (7.4), temperature (37°C), and solvent (DMSO <0.1%) to avoid artifactual results .
  • Cross-Species Testing : Compare human whole blood IC₅₀ with murine models to identify species-specific metabolism .
  • Control for Off-Target Effects : Use CRISPR-edited cell lines (e.g., FLAP-knockout) to confirm target specificity .

Q. What advanced techniques elucidate the compound’s mechanism of action at the molecular level?

Methodological Answer:

  • Cryo-EM/Co-Crystallization : Resolve ligand-target complexes (e.g., with 5-lipoxygenase) to identify critical binding residues .
  • Metabolomics : Track metabolic pathways via LC-MS to detect reactive intermediates or off-target modifications .
  • Kinetic Studies : Use stopped-flow spectroscopy to measure binding kinetics (kon/koff) and residence time .

Q. How can researchers address challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Flow Chemistry : Optimize continuous-flow reactors for oxadiazole cyclization to improve reproducibility .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.